molecular formula C6H8O3 B12997386 1-Hydroxyspiro[2.2]pentane-1-carboxylic acid

1-Hydroxyspiro[2.2]pentane-1-carboxylic acid

Cat. No.: B12997386
M. Wt: 128.13 g/mol
InChI Key: CITJOOMQWUOPFR-UHFFFAOYSA-N
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Description

1-Hydroxyspiro[2.2]pentane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure. The compound has the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol . Its structure features a spiro[2.2]pentane core with a hydroxyl group and a carboxylic acid group attached, making it an interesting subject for various chemical studies.

Chemical Reactions Analysis

1-Hydroxyspiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Hydroxyspiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-hydroxyspiro[2.2]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The spirocyclic structure may also play a role in stabilizing certain conformations of the compound, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

1-Hydroxyspiro[2.2]pentane-1-carboxylic acid can be compared with other spirocyclic compounds such as spiro[2.2]pentane-1-carboxylic acid and spiro[3.3]heptane-1-carboxylic acid. While these compounds share a similar spirocyclic core, the presence of the hydroxyl group in this compound adds unique chemical reactivity and potential biological activity. This makes it distinct in terms of its applications and interactions .

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

2-hydroxyspiro[2.2]pentane-2-carboxylic acid

InChI

InChI=1S/C6H8O3/c7-4(8)6(9)3-5(6)1-2-5/h9H,1-3H2,(H,7,8)

InChI Key

CITJOOMQWUOPFR-UHFFFAOYSA-N

Canonical SMILES

C1CC12CC2(C(=O)O)O

Origin of Product

United States

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